- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,

Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)

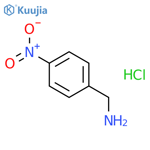

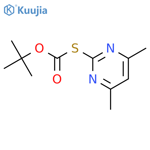

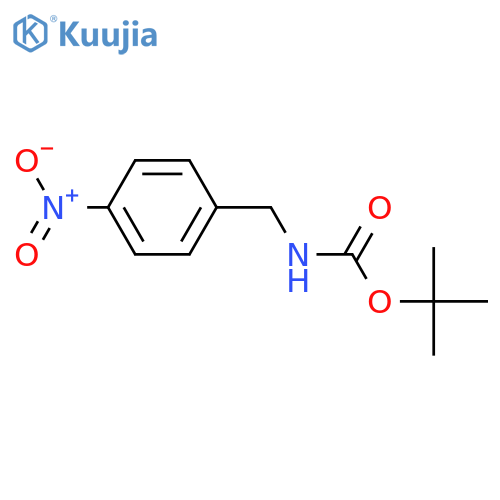

94838-58-1 structure

Product name:tert-Butyl 4-nitrobenzylcarbamate

CAS No:94838-58-1

MF:C12H16N2O4

Molecular Weight:252.266443252563

MDL:MFCD09038178

CID:798914

PubChem ID:10610803

tert-Butyl 4-nitrobenzylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-nitrobenzylcarbamate

- TERT-BUTYL (4-NITROBENZYL)CARBAMATE

- Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester

- tert-butyl N-[(4-nitrophenyl)methyl]carbamate

- Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)

- (4-Nitrobenzyl)carbamic acid tert-butyl ester

- 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene

- 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene

- tert-Butyl N-(4-nitrobenzyl)carbamate

- tert-butyl 4-nitrobenylcarbamate

- DB-266774

- F31260

- NXHDMOGWVRMCTL-UHFFFAOYSA-N

- AC-29657

- SY032055

- N-Boc-4-nitrobenzylamine

- EN300-141790

- TERT-BUTYL(4-NITROBENZYL)CARBAMATE

- DS-5967

- AB49516

- 4(t-butyloxycarbonylaminomethyl)nitrobenzene

- 94838-58-1

- tert-Butyl4-nitrobenzylcarbamate

- (4-nitrobenzyl)carbamic acid t-butyl ester

- MFCD09038178

- (4-Nitro-benzyl)-carbamic acid tert-butyl ester

- CS-0154393

- (4-Nitrobenzyl)carbamic acid-tert-butyl ester

- p-BocNHCH2C6H4NO2

- N-tertiary-butyloxycarbonyl 4-nitrobenzylamine

- DTXSID20442509

- SCHEMBL372131

- N-tertiary-butyloxycarbonyl-4-nitrobenzylamine

- AKOS013101184

- t-Butyl 4-nitrobenzylcarbamate

-

- MDL: MFCD09038178

- インチ: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)

- InChIKey: NXHDMOGWVRMCTL-UHFFFAOYSA-N

- SMILES: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C

計算された属性

- 精确分子量: 252.11100

- 同位素质量: 252.11100700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 18

- 回転可能化学結合数: 6

- 複雑さ: 298

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.2Ų

- XLogP3: 2.3

じっけんとくせい

- Boiling Point: 408.8°C at 760 mmHg

- PSA: 84.15000

- LogP: 3.53360

tert-Butyl 4-nitrobenzylcarbamate Security Information

- 危害声明: H302-H315-H319-H335

tert-Butyl 4-nitrobenzylcarbamate 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

tert-Butyl 4-nitrobenzylcarbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-141790-0.05g |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95% | 0.05g |

$47.0 | 2023-05-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY032055-1g |

N-Boc-4-nitrobenzylamine |

94838-58-1 | ≥95% | 1g |

¥750.0 | 2023-09-15 | |

| Enamine | EN300-141790-1.0g |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95% | 1g |

$205.0 | 2023-05-24 | |

| Enamine | EN300-141790-5.0g |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95% | 5g |

$554.0 | 2023-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC484-50mg |

tert-Butyl 4-nitrobenzylcarbamate |

94838-58-1 | 95+% | 50mg |

138CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D913446-5g |

N-Boc-4-nitrobenzylamine |

94838-58-1 | 95% | 5g |

$280 | 2023-09-03 | |

| eNovation Chemicals LLC | D913446-25g |

N-Boc-4-nitrobenzylamine |

94838-58-1 | 95% | 25g |

$860 | 2023-09-03 | |

| Enamine | EN300-141790-500mg |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95.0% | 500mg |

$160.0 | 2023-09-30 | |

| Enamine | EN300-141790-100mg |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95.0% | 100mg |

$71.0 | 2023-09-30 | |

| A2B Chem LLC | AC89483-1g |

tert-Butyl 4-nitrobenzylcarbamate |

94838-58-1 | 98% | 1g |

$35.00 | 2024-07-18 |

tert-Butyl 4-nitrobenzylcarbamate 合成方法

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt

1.2 3 h, rt

1.2 3 h, rt

Reference

- Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane

Reference

- Novel lipoic acid analogues that inhibit nitric oxide synthase, Bioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Toluene ; 15 min, rt; 2 h, 60 °C; 16 h, rt

Reference

- Novel diamine, polyamic acid therewith, and polyimide therefrom, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ; 4.5 h, rt

Reference

- Chemoselective conversion of azides to t-butyl carbamates and amines, Tetrahedron Letters, 2002, 43(48), 8735-8739

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt

Reference

- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 90 min, rt

Reference

- Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes, Journal of the American Chemical Society, 2019, 141(43), 17295-17304

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Ethanol ; 4 h, rt

Reference

- Azobenzene-based chloride transporters with light-controllable activities, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, rt

Reference

- Photoresponsive Supramolecular Architectures Based on Polypeptide Hybrids, Macromolecules (Washington, 2014, 47(21), 7272-7283

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene , Water ; 22 h, 85 °C

Reference

- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl Halides, Organic Letters, 2011, 13(15), 3956-3959

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol , Water ; 3 h, 85 °C; 85 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Reference

- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates, Organic Letters, 2013, 15(10), 2534-2537

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, reflux

Reference

- Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90, China, , ,

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Reference

- Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 16 h, rt

Reference

- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,

Synthetic Circuit 15

Reaction Conditions

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Reference

- Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effects, Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393

Synthetic Circuit 16

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 25 °C

Reference

- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors, European Journal of Medicinal Chemistry, 2014, 80, 101-111

Synthetic Circuit 17

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water

Reference

- A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

Synthetic Circuit 18

Reaction Conditions

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 3 h, rt

Reference

- A facile synthesis of primary and secondary amines, Polish Journal of Chemistry, 2004, 78(8), 1067-1072

Synthetic Circuit 19

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, 0 °C

Reference

- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase, Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

Synthetic Circuit 20

Reaction Conditions

1.1 Solvents: Ethyl acetate ; 1 h, rt

1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C

1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C

Reference

- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor, Journal of Medicinal Chemistry, 2003, 46(5), 691-701

tert-Butyl 4-nitrobenzylcarbamate Raw materials

- Di-tert-butyl dicarbonate

- 2-(4-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione

- 4-Nitrobenzylamine hydrochloride

- s-Boc-2-mercapto-4,6-dimethylpyrimidine

- 1-(azidomethyl)-4-nitrobenzene

- potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide

- 1-((4-Nitrophenyl))methanamine

- Sulfamic acid,N,N-dimethyl-, 4-nitrophenyl ester

tert-Butyl 4-nitrobenzylcarbamate Preparation Products

tert-Butyl 4-nitrobenzylcarbamate 関連文献

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate) Related Products

- 731773-14-1(2-Bromo-3-(2-methoxyphenyl)-1-propene)

- 931317-73-6(2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(2-phenylethyl)amino-1,3-oxazole-4-carbonitrile)

- 2137604-35-2(3-Furanmethanesulfonamide, N-methyl-)

- 1361715-93-6(2'-Bromomethyl-4'-chloro-2,6-dichloro-biphenyl)

- 36887-98-6(1,2,3,4-Tetrahydroquinolin-5-amine)

- 2228476-10-4(3-(4-ethynylphenyl)-3-hydroxypropanoic acid)

- 1354703-80-2(JTSRXPUKDCPFPK-UHFFFAOYSA-N)

- 2089255-07-0(sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate)

- 2172233-50-8(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-2-oxopiperazin-1-yl}acetic acid)

- 1476029-55-6(tert-Butyl n-(1-amino-3,3-dimethylbutan-2-yl)carbamate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Gold Member

CN Supplier

Bulk

Taizhou Jiayin Chemical Co., Ltd

Gold Member

CN Supplier

Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Gold Member

CN Supplier

Bulk

Nanjing Jubai Biopharm

Gold Member

CN Supplier

Bulk

Hebei Ganmiao New material Technology Co., LTD

Gold Member

CN Supplier

Bulk